molecular formula C5H4F7NO B14741462 Methyl 2,2,3,3,4,4,4-heptafluorobutanimidate CAS No. 2992-92-9

Methyl 2,2,3,3,4,4,4-heptafluorobutanimidate

Cat. No.: B14741462
CAS No.: 2992-92-9
M. Wt: 227.08 g/mol
InChI Key: ZZGLJPLEJAVUAB-UHFFFAOYSA-N
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Description

Methyl 2,2,3,3,4,4,4-heptafluorobutanimidate is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of multiple fluorine atoms, which impart high stability and resistance to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2,3,3,4,4,4-heptafluorobutanimidate can be synthesized through a series of chemical reactions involving fluorinated precursors. One common method involves the reaction of 2,2,3,3,4,4,4-heptafluorobutylamine with methyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,3,4,4,4-heptafluorobutanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions may yield fluorinated derivatives, while hydrolysis can produce heptafluorobutyric acid and methanol .

Scientific Research Applications

Methyl 2,2,3,3,4,4,4-heptafluorobutanimidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,2,3,3,4,4,4-heptafluorobutanimidate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the stability and reactivity of the compound, influencing its behavior in chemical and biological systems. The pathways involved often include the formation of stable complexes with proteins and other biomolecules, which can modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2,3,3,4,4,4-heptafluorobutanimidate is unique due to its combination of fluorinated groups and ester functionality. This combination imparts high stability and reactivity, making it valuable in a variety of applications where other compounds may not perform as well .

Properties

IUPAC Name

methyl 2,2,3,3,4,4,4-heptafluorobutanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F7NO/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGLJPLEJAVUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292453
Record name Methyl 2,2,3,3,4,4,4-heptafluorobutanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2992-92-9
Record name NSC82751
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,2,3,3,4,4,4-heptafluorobutanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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